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2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one

Medicinal Chemistry Scaffold Differentiation Isomer Selection

2-(2-Aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one (CAS 2090582-14-0) is a heterocyclic small molecule (C₉H₁₃N₃O₂, MW 195.22 g/mol) belonging to the pyrano[3,4-c]pyridazin-3-one class. It features a fused tetrahydropyran-pyridazinone bicyclic core bearing a primary amine-terminated ethyl side chain at the N2 position (SMILES: NCCn1nc2c(cc1=O)CCOC2).

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
CAS No. 2090582-14-0
Cat. No. B1491867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one
CAS2090582-14-0
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1COCC2=NN(C(=O)C=C21)CCN
InChIInChI=1S/C9H13N3O2/c10-2-3-12-9(13)5-7-1-4-14-6-8(7)11-12/h5H,1-4,6,10H2
InChIKeyROOHAXJGLFTPFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one (CAS 2090582-14-0): Compound Class and Baseline Procurement Profile


2-(2-Aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one (CAS 2090582-14-0) is a heterocyclic small molecule (C₉H₁₃N₃O₂, MW 195.22 g/mol) belonging to the pyrano[3,4-c]pyridazin-3-one class . It features a fused tetrahydropyran-pyridazinone bicyclic core bearing a primary amine-terminated ethyl side chain at the N2 position (SMILES: NCCn1nc2c(cc1=O)CCOC2) . The pyrano[3,4-c]pyridazinone scaffold has established synthetic precedent dating to the 1990s, with methodology published for 3-oxo-derivatives from 5-monophenylhydrazones of 2,2-dimethyltetrahydropyran-4,5-dione [1]. This compound is offered by multiple research chemical suppliers typically at ≥95% purity for early-stage discovery and medicinal chemistry applications .

Why 2-(2-Aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one Cannot Be Interchanged with In-Class Analogs


Within the pyrano-pyridazinone family, seemingly minor structural variations drive substantial differences in molecular recognition, synthetic tractability, and biological profile. The pyrano[3,4-c] fusion pattern of this compound places the pyran oxygen at position 8 relative to the pyridazinone ring, whereas the closely related pyrano[4,3-c] isomer (CAS 1443288-70-7) has the oxygen at position 7, producing a distinct three-dimensional shape and altered hydrogen-bonding geometry . The absence of the 2-aminoethyl substituent on the parent core (CAS 1225137-72-3, MW 152.15) eliminates both the basic amine handle for salt formation/bioisostere conjugation and a significant portion of computed polar surface area, fundamentally altering solubility and target engagement potential [1]. Furthermore, within the broader pyridazinone pharmacophore class, N2-substitution has been shown to dramatically shift PDE isoform selectivity—from dual PDE3/PDE4 inhibition for unsubstituted analogs to PDE4-selective profiles upon N-alkylation [2]. These structural determinants mean that generic substitution among pyrano-pyridazinones cannot preserve functional equivalence in any assay or synthetic workflow.

Quantitative Differentiation Evidence for 2-(2-Aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one vs. Closest Analogs


Pyrano[3,4-c] vs. Pyrano[4,3-c] Ring Fusion: Regioisomeric Differentiation Impacts Molecular Topology

The target compound bears a pyrano[3,4-c]pyridazinone core, in which the tetrahydropyran oxygen is positioned at C8 relative to the pyridazinone ring (IUPAC numbering). The closest commercially available isomer, 2-(2-aminoethyl)-7,8-dihydro-2H-pyrano[4,3-c]pyridazin-3(5H)-one (CAS 1443288-70-7), places the oxygen at C7, constituting a pyrano[4,3-c] fusion . Both share the identical molecular formula (C₉H₁₃N₃O₂, MW 195.22) and aminoethyl substituent, yet differ fundamentally in ring topology: the [3,4-c] system generates a 6-membered pyran ring fused via the c-edge of pyridazine, while the [4,3-c] system fuses via the d-edge [1]. This regioisomerism alters the spatial orientation of the lactam carbonyl and the oxygen lone pair, which are critical determinants of hydrogen-bond acceptor geometry in target binding pockets. Published synthetic methodology specifically enables access to the [3,4-c] series from 2,2-dimethyltetrahydropyran-4,5-dione precursors, providing a distinct synthetic entry point not shared by the [4,3-c] isomer series [2].

Medicinal Chemistry Scaffold Differentiation Isomer Selection

2-Aminoethyl Substituent Confers a Primary Amine Handle Absent in the Parent Scaffold

The target compound contains a 2-aminoethyl group at the N2 position of the pyridazinone ring. In contrast, the parent scaffold 2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one (CAS 1225137-72-3) carries a hydrogen at N2, with molecular formula C₇H₈N₂O₂ and MW 152.15 g/mol—a difference of +C₂H₅N and +43.07 Da . The primary amine (pKa ~9–10 predicted) provides a reactive nucleophilic site for amide coupling, sulfonamide formation, reductive amination, or biotin/fluorophore conjugation without requiring deprotection steps. The aminoethyl chain also adds two rotatable bonds absent in the parent (0 vs. 2), increasing conformational flexibility, and contributes one additional hydrogen bond donor (total HBD count increases from 1 to 2) [1]. For procurement decisions, this means the target compound can serve directly as a fragment for library synthesis or as an intermediate for probe molecule generation, whereas the parent scaffold requires a separate N-alkylation step to introduce functional handles.

Chemical Biology Bioconjugation Fragment Elaboration

Class-Level Anticancer Activity: Pyrano-Pyridazinone Scaffold Demonstrates Sub-Micromolar Potency with Tumor-Selective Index

While no published head-to-head data exist for this specific compound against cancer cell panels, the closely related tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one scaffold (differing only in ring fusion position) has demonstrated potent and selective anticancer activity. In a published study, derivatives 16c and 16d showed IC₅₀ values of 0.21 µM and 0.15 µM against the SK-BR-3 breast cancer cell line, representing approximately 30-fold greater potency than against other cancer cell lines tested [1]. Critically, compound 16c displayed approximately 295-fold lower toxicity against the normal breast epithelial cell line MCF10A compared to SK-BR-3, establishing a tumor-selective cytotoxicity window within this chemotype [1]. The pyridazinone pharmacophore more broadly has been validated as a privileged structure for kinase inhibition, with published examples targeting PDE3/PDE4 (IC₅₀ in low µM range for tricyclic pyridazinones) [2] and CDK-2 (IC₅₀ = 6.1 µM for selected pyridazinones) [3]. These class-level data establish that pyrano-fused pyridazinones are biologically active scaffolds with measurable anticancer potential, and the aminoethyl-substituted [3,4-c] variant represents an unexplored vector within this validated chemical space.

Anticancer Kinase Inhibition Scaffold Validation

N2-Substitution Dictates PDE Isoform Selectivity: Aminoethyl Group as a Selectivity-Determining Motif

N-alkylation of the pyridazinone ring is a well-documented determinant of phosphodiesterase (PDE) isoform selectivity. In a foundational SAR study, unsubstituted pyridazinone 3b demonstrated dual PDE3/PDE4 inhibitory activity (pIC₅₀ = 6.6 and 6.5, respectively), whereas N-alkylation shifted the profile toward PDE4-selective inhibition with enhanced potency [1]. The target compound's 2-aminoethyl substituent at N2 is structurally positioned to engage in hydrogen bonding or ionic interactions within the PDE active site, potentially conferring a selectivity profile distinct from both the unsubstituted parent (dual PDE3/4) and bulkier N-alkyl analogs. Within the broader pyridazinone class, tricyclic derivatives have demonstrated PDEIII IC₅₀ values of 1.0–1.8 µM [2], while optimized pyridazinone-based leads from Takeda's program achieved PDE10A IC₅₀ = 23 nM with 110-fold selectivity over other PDE isoforms [3]. While direct PDE panel data for the target compound are not yet published, the SAR precedent establishes that the aminoethyl substituent is a selectivity-determining structural feature and that the pyridazinone core is a validated PDE-inhibitory pharmacophore with nanomolar-to-micromolar potency achievable through systematic substitution.

Phosphodiesterase Isoform Selectivity Cardiovascular Inflammation

Synthetic Accessibility via Established Methodology: Lower Development Risk vs. De Novo Scaffolds

The pyrano[3,4-c]pyridazin-3-one core has an established synthetic route published by Paronikyan et al. (1996), involving condensation of 5-monophenylhydrazones of 2,2-dimethyltetrahydropyran-4,5-dione to yield 3-oxo-derivatives [1]. This methodology provides a validated entry point into the [3,4-c] series, distinct from the synthetic approaches required for the [4,3-c] isomer series (which typically proceed via different cyclization precursors) . The aminoethyl group can be installed via N-alkylation of the pyridazinone NH using 2-bromoethylamine or a protected equivalent—a transformation with ample precedent in the pyridazinone literature [2]. In contrast, the 4-trifluoromethyl analog (CAS 2219376-20-0) requires fluorinated building blocks that increase raw material cost and may introduce additional synthetic complexity. The combination of a published core synthesis plus a standard N-alkylation step means the target compound is synthetically more accessible than analogs requiring de novo route development, reducing the barrier to entry for medicinal chemistry campaigns and enabling faster hit-to-lead timelines.

Synthetic Chemistry Process Development Scale-Up Feasibility

Recommended Research and Procurement Application Scenarios for 2-(2-Aminoethyl)-2,5,6,8-tetrahydro-3H-pyrano[3,4-c]pyridazin-3-one


PDE-Focused Screening Cascades Requiring Isoform-Selective Pyridazinone Chemotypes

Given the established SAR linking N2-substitution to PDE isoform selectivity [1], this compound is suited as a screening candidate in PDE3, PDE4, or PDE10A biochemical panels. The aminoethyl side chain differentiates it from unsubstituted pyridazinones that exhibit dual PDE3/4 activity (pIC₅₀ ~6.5–6.6) and from bulkier N-alkyl analogs that may show improved PDE4 selectivity. Procurement of this compound enables direct comparison against the parent scaffold (CAS 1225137-72-3) to map the contribution of the aminoethyl group to isoform selectivity within a single experiment.

Fragment-Based Drug Discovery (FBDD) for Kinase or Epigenetic Targets

With MW 195.22 and 2 rotatable bonds, this compound falls within fragment-like physicochemical space (MW < 250, rotatable bonds ≤ 3). The primary amine provides a synthetic vector for fragment growing or linking strategies without requiring protecting group manipulation . The pyrano[3,4-c]pyridazinone core offers three hydrogen-bond acceptor sites (two from the pyridazinone, one from the pyran oxygen) and two hydrogen-bond donor sites (lactam NH and primary amine), providing multiple pharmacophoric contacts for fragment screening against kinase ATP-binding sites or bromodomain acetyl-lysine pockets. The published anticancer activity of related pyrano-pyridazinone scaffolds (IC₅₀ 0.15–0.21 µM against SK-BR-3) [2] further supports the biological relevance of this fragment chemotype.

Medicinal Chemistry Hit Expansion from Pyridazinone Lead Series

For programs with an existing pyridazinone hit or lead, this compound serves as a differentiated core for SAR exploration. The pyrano[3,4-c] fusion introduces an additional oxygen-containing ring absent in simple pyridazinones, potentially modulating solubility (via the ether oxygen), conformation (via the tetrahydropyran chair), and CYP-mediated metabolism (via altered lipophilicity). The aminoethyl handle enables rapid parallel derivatization—amide coupling with carboxylic acid building blocks, sulfonamide formation, or reductive amination with aldehydes—to generate focused libraries exploring the N2 vector . The published synthetic methodology for the [3,4-c] core [3] further supports analog generation at scale.

Chemical Biology Probe Development Requiring a Conjugatable Heterocyclic Scaffold

The primary amine terminus of the aminoethyl side chain is a ready-made attachment point for biotin, fluorophores (e.g., BODIPY, fluorescein), or affinity tags (e.g., desthiobiotin) via standard amide bond formation. This enables pull-down experiments, cellular imaging studies, or SPR-based binding assays without requiring de novo synthesis of a linker-modified analog . The pyrano[3,4-c]pyridazinone scaffold's modest molecular weight (195.22) ensures that the final conjugate remains within a size range compatible with cellular permeability when paired with small-molecule tags. Procurement of this compound for probe development leverages the established class-level biological activity of pyridazinones against PDEs and kinases [1][2] as a starting point for target identification studies.

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